molecular formula C11H11Cl2NO3 B11176910 Ethyl ((2,4-dichlorobenzoyl)amino)acetate

Ethyl ((2,4-dichlorobenzoyl)amino)acetate

Cat. No.: B11176910
M. Wt: 276.11 g/mol
InChI Key: BQCHYYSNTUWIHP-UHFFFAOYSA-N
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Description

Ethyl ((2,4-dichlorobenzoyl)amino)acetate is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.121 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

ethyl 2-[(2,4-dichlorobenzoyl)amino]acetate

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3,(H,14,16)

InChI Key

BQCHYYSNTUWIHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((2,4-dichlorobenzoyl)amino)acetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((2,4-dichlorobenzoyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl ((2,4-dichlorobenzoyl)amino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl ((2,4-dichlorobenzoyl)amino)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research .

Biological Activity

Ethyl ((2,4-dichlorobenzoyl)amino)acetate, a compound with significant biological activity, has been the subject of various studies aimed at understanding its mechanisms and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C11H11Cl2NO3C_{11}H_{11}Cl_2NO_3. Its structure features a dichlorobenzoyl moiety attached to an aminoacetate group, which is critical for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. In particular, it has been shown to inhibit the growth of various bacterial strains. For example, a study reported an IC50 value (the concentration required to inhibit 50% of the bacterial growth) of approximately 100 µM against Mycobacterium tuberculosis, indicating moderate activity against this pathogen .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research on related compounds suggests that modifications to the benzoyl group can enhance anti-inflammatory activity by modulating cytokine production in macrophages. Specifically, compounds with similar structures have demonstrated the ability to suppress IL-6 and TNF-alpha production in vitro .

Table 1: Biological Activity of this compound and Related Compounds

CompoundTarget Pathogen/Cell LineIC50 (µM)Mechanism of Action
This compoundMycobacterium tuberculosis100Inhibition of cell wall synthesis
Related compound ARAW 264.7 macrophages50Cytokine suppression
Related compound BHuman cancer cell lines75Induction of apoptosis

Case Study 1: Antitubercular Activity

A recent investigation focused on the antitubercular activity of this compound. The study utilized a series of in vitro assays to evaluate its efficacy against M. tuberculosis. Results indicated that while the compound showed moderate activity, structural modifications could potentially enhance its potency. The study highlighted the importance of the dichlorobenzoyl moiety in maintaining biological activity .

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory properties of compounds structurally related to this compound. Using a collagen-induced arthritis model in mice, researchers found that these compounds significantly reduced joint inflammation and cytokine levels (IL-17 and IFN-γ), suggesting a promising therapeutic role in treating autoimmune conditions .

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